molecular formula C11H14ClFN4O B2652864 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide CAS No. 2202504-58-1

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide

Cat. No.: B2652864
CAS No.: 2202504-58-1
M. Wt: 272.71
InChI Key: NLXCEVDZZDSPOP-UHFFFAOYSA-N
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Description

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antibacterial, and antifungal activities

Preparation Methods

The synthesis of 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 5-chloropyrimidine with a fluorinated pyrrolidine derivative under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN4O/c1-16(2)9(18)11(13)3-4-17(7-11)10-14-5-8(12)6-15-10/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXCEVDZZDSPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN(C1)C2=NC=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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